molecular formula C16H15N5O2 B6670032 N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B6670032
M. Wt: 309.32 g/mol
InChI Key: JJFZLPCEHUXCMW-UONOGXRCSA-N
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Description

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex chemical compound with a unique molecular structure. This compound belongs to a broader class of pyrazolo[1,5-a]pyrimidines, known for their diverse biological activities and potential therapeutic applications. The structure is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is fused with a pyridine and oxolane ring system.

Properties

IUPAC Name

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c22-16(12-10-19-21-7-2-6-18-15(12)21)20-13-4-8-23-14(13)11-3-1-5-17-9-11/h1-3,5-7,9-10,13-14H,4,8H2,(H,20,22)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFZLPCEHUXCMW-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1NC(=O)C2=C3N=CC=CN3N=C2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@H]1NC(=O)C2=C3N=CC=CN3N=C2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: The synthesis of N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide begins with the preparation of the pyrazolo[1,5-a]pyrimidine core. This involves a cyclization reaction between a suitable hydrazine derivative and a β-dicarbonyl compound under acidic or basic conditions.

  • Oxolane Ring Formation: The oxolane ring is introduced through a subsequent reaction with a pyridine-containing compound. This step often involves the use of organometallic reagents like Grignard reagents or organolithium compounds to facilitate the ring formation.

  • Final Coupling: The final step involves coupling the intermediate with a suitable carboxamide derivative. This coupling reaction can be achieved using peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing these synthetic routes for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and reduce production time. Additionally, the purification of the final product may involve advanced techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, particularly at the pyridine and pyrazolo[1,5-a]pyrimidine rings. Common oxidizing agents used in these reactions include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Major Products Formed

The major products formed from these reactions typically retain the core structure of the compound while introducing new functional groups or altering existing ones. For instance, oxidation may result in the formation of pyridine N-oxide derivatives.

Scientific Research Applications

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of other heterocyclic compounds, providing a versatile scaffold for drug discovery and development.

  • Biology: In biological research, this compound is used to study enzyme inhibition, receptor binding, and cellular signaling pathways due to its potential as a bioactive molecule.

  • Medicine: The compound has shown promise in preclinical studies as an anticancer agent, due to its ability to inhibit specific kinases involved in cell proliferation and survival.

  • Industry: Its unique chemical structure makes it suitable for use in materials science, particularly in the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism by which N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide exerts its effects involves binding to specific molecular targets within the cell. This often includes kinases, which are enzymes that play a crucial role in regulating cellular processes. By inhibiting these kinases, the compound can modulate signaling pathways that are critical for cell growth and survival.

Comparison with Similar Compounds

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific structural features and biological activity. Similar compounds include:

  • Pyrazolopyrimidines: These compounds share the pyrazolopyrimidine core and are known for their kinase inhibitory activity.

  • Pyridine Derivatives: Compounds containing pyridine rings, such as pyridine N-oxides, exhibit similar oxidation and reduction reactions.

  • Oxolane-containing Compounds: Molecules with oxolane rings are studied for their biological activity and chemical reactivity.

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